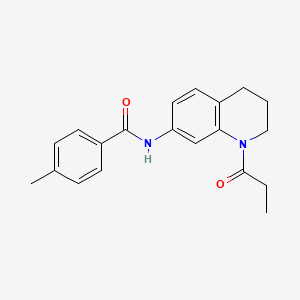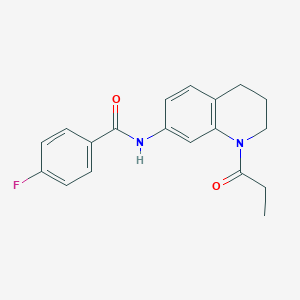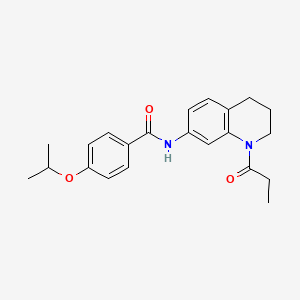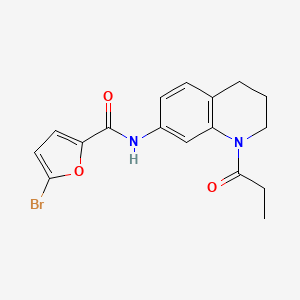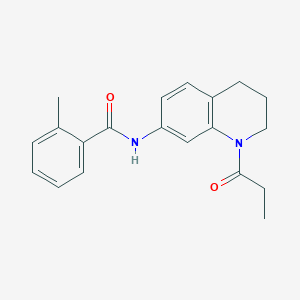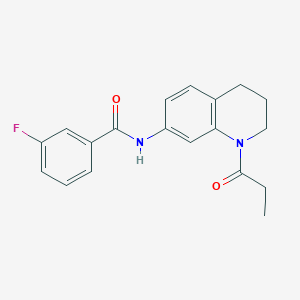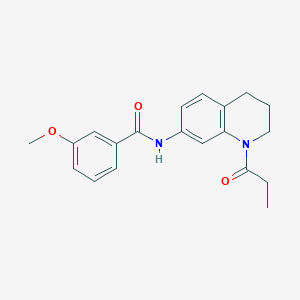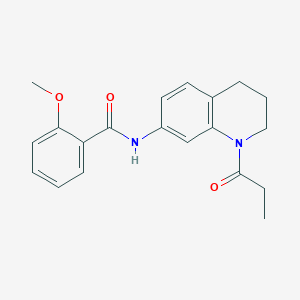
2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2-MOPB, is a synthetic molecule that has been used for its various scientific applications. It is a member of the quinoline family, which is a group of organic compounds made up of a fused benzene and pyridine ring. 2-MOPB has been studied for its potential applications in medicine, biology, and chemistry.
Mechanism of Action
2-MOPB acts as an inhibitor of MAO-A by binding to the enzyme and preventing it from breaking down neurotransmitters. This increases the levels of these neurotransmitters, which can have an effect on mood and behavior. 2-MOPB has also been found to have antioxidant and anti-inflammatory properties, which may be useful in cancer research and drug development.
Biochemical and Physiological Effects
2-MOPB has been found to have antioxidant and anti-inflammatory properties. It has also been found to increase the levels of neurotransmitters, such as serotonin and dopamine, which can have an effect on mood and behavior. In addition, 2-MOPB has been found to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-MOPB in lab experiments include its relatively simple synthesis method, its ability to act as an inhibitor of MAO-A, its antioxidant and anti-inflammatory properties, and its potential applications in cancer research and drug development. However, there are some limitations to using 2-MOPB in lab experiments. For example, it is difficult to accurately measure the levels of 2-MOPB in a lab setting, and it is difficult to predict how 2-MOPB will interact with other compounds in a lab setting.
Future Directions
There are many potential future directions for the use of 2-MOPB. For example, it could be used to develop new drugs for the treatment of depression and anxiety. In addition, it could be used to develop new cancer treatments, as its antioxidant and anti-inflammatory properties may be beneficial in fighting cancer cells. Furthermore, it could be used in drug development to create new compounds that have similar properties to 2-MOPB. Finally, it could be used to study the effects of MAO-A inhibition on mood and behavior.
Synthesis Methods
2-MOPB is synthesized through a multi-step process. The first step is the condensation of 1-propanol and 2-methoxyaniline, which yields an intermediate compound. This intermediate compound is then reacted with 1,2,3,4-tetrahydroquinoline-7-yl chloride to produce 2-MOPB. This synthesis method is relatively simple and can be done in a lab.
Scientific Research Applications
2-MOPB has been used in scientific research due to its ability to act as an inhibitor of monoamine oxidase-A (MAO-A). MAO-A is an enzyme that is responsible for breaking down neurotransmitters, such as serotonin and dopamine. By inhibiting MAO-A, 2-MOPB can increase the levels of these neurotransmitters and thus have an effect on mood and behavior. 2-MOPB has also been studied for its potential applications in cancer research and drug development.
properties
IUPAC Name |
2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-19(23)22-12-6-7-14-10-11-15(13-17(14)22)21-20(24)16-8-4-5-9-18(16)25-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMHKUEVJLYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





